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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small molecule inhibitors of the

histone methyltransferase EZH2: GSK503 and GSK126. By presenting key performance data,

detailed experimental methodologies, and visual representations of their mechanism of action,

this document aims to assist researchers in making informed decisions for their drug discovery

and development endeavors.

Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the

trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with

transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating

mutations, is implicated in the pathogenesis of various cancers, making it a compelling

therapeutic target. Both GSK503 and GSK126 are potent and selective inhibitors of EZH2,

acting as S-adenosylmethionine (SAM) competitive inhibitors.

Quantitative Performance Data
The following tables summarize the biochemical potency and cellular activity of GSK503 and

GSK126 based on available experimental data.

Table 1: Biochemical Potency against EZH2
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Compound Target Ki (nM)
Selectivity vs.
EZH1

Selectivity vs.
Other HMTs

GSK126 Wild-Type EZH2 0.5 - 3 >150-fold >1000-fold

Mutant EZH2

(Y641F)
~0.5 - 3 Not specified Not specified

GSK503 Wild-Type EZH2
Not explicitly

found
>200-fold >4000-fold

Mutant EZH2
Similar to Wild-

Type
Not specified Not specified

Table 2: Cellular Activity - IC50 Values

Compound Cell Line EZH2 Status IC50 (µM)

GSK126 THP-1 (AML) Wild-Type 0.3[1]

Normal hTERT cells Wild-Type 2.3[1]

IGR1 (Melanoma) Y646N Mutant 3.2 - 8.0[2]

C001 (Melanoma) Y646F Mutant 3.2 - 8.0[2]

MM386 (Melanoma) Y646H Mutant 3.2 - 8.0[2]

Normal HDF cells Wild-Type 61.4[2]

GSK503 THP-1 (AML) Wild-Type 1.3[1]

Normal hTERT cells Wild-Type 1.5[1]

Mechanism of Action and Signaling Pathway
Both GSK503 and GSK126 are competitive inhibitors of the methyl donor S-

adenosylmethionine (SAM), binding to the SAM-binding pocket of EZH2. This inhibition

prevents the transfer of a methyl group to histone H3 at lysine 27, thereby reducing the levels

of the repressive H3K27me3 mark. The reduction in H3K27me3 leads to the derepression of
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target genes, including tumor suppressor genes, which can result in cell cycle arrest, apoptosis,

and inhibition of tumor growth.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize EZH2

inhibitors.

Biochemical Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds

like GSK503 and GSK126.

Materials:

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and other subunits)

Histone H3 peptide (e.g., residues 21-44) as a substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

Test compounds (GSK503, GSK126) dissolved in DMSO

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT, 0.01% Brij-35)

SAM

Stop Solution (e.g., high concentration of non-radioactive SAM or S-adenosyl-L-

homocysteine (SAH))

Phosphocellulose filter plates

Scintillation cocktail

Microplate scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a microplate, add the test compound dilutions.
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Add the PRC2 enzyme complex and the histone H3 peptide substrate to each well.

Initiate the reaction by adding [³H]-SAM.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction by adding the stop solution.

Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated

histone peptides.

Wash the filter plate to remove unincorporated [³H]-SAM.

Add scintillation cocktail to each well and measure the radioactivity using a microplate

scintillation counter.

Calculate the percent inhibition for each compound concentration relative to a DMSO control

and determine the IC50 value.

Cell Viability Assay (MTS or CellTiter-Glo)
This assay measures the effect of EZH2 inhibitors on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

Test compounds (GSK503, GSK126) dissolved in DMSO

96-well plates

MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Microplate reader (for absorbance or luminescence)

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15586943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a range of concentrations of the test compounds. Include a vehicle

control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours).

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the

absorbance at 490 nm.

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, shake for 2 minutes, and

incubate for 10 minutes. Measure the luminescence.

Normalize the results to the vehicle-treated control cells and calculate the IC50 value for cell

growth inhibition.

Cellular Histone Methylation Assay (Western Blot)
This assay determines the effect of EZH2 inhibitors on the levels of H3K27me3 in cells.

Materials:

Cancer cell lines

Test compounds (GSK503, GSK126)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with various concentrations of the test compounds for a specified time (e.g., 48-72

hours).

Harvest and lyse the cells.

Quantify the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Apply the chemiluminescent substrate and capture the image.

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3

signal to determine the dose-dependent reduction in histone methylation.

Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of EZH2 inhibitors

like GSK503 and GSK126.
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Discussion and Conclusion
Both GSK503 and GSK126 are highly potent and selective inhibitors of EZH2. The available

data suggests that GSK126 may exhibit greater potency in certain cellular contexts, as

indicated by its lower IC50 value in THP-1 cells.[1] However, it is important to note that direct

head-to-head comparisons in a wide range of cell lines and under identical experimental

conditions are limited in the public domain. GSK126 has been extensively characterized in

various cancer models, including melanoma, where it shows preferential activity against cells

harboring EZH2 activating mutations.[2]

GSK503 also demonstrates potent EZH2 inhibition and has been shown to be effective in

preclinical models.[3] Its high selectivity, particularly against other histone methyltransferases,

is a notable feature.

The choice between GSK503 and GSK126 for a specific research application may depend on

several factors, including the specific cancer type and EZH2 mutation status being

investigated, as well as other experimental considerations. This guide provides a foundational

comparison to aid in this decision-making process. Further head-to-head studies would be

beneficial to delineate the subtle differences in their biological activities and therapeutic

potential.
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[https://www.benchchem.com/product/b15586943#gsk503-versus-gsk126-ezh2-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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